A Technical Guide to 2,3,5-Trifluoro-4-nitrobenzoic Acid: Properties, Synthesis, and Spectroscopic Characterization
A Technical Guide to 2,3,5-Trifluoro-4-nitrobenzoic Acid: Properties, Synthesis, and Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 2,3,5-Trifluoro-4-nitrobenzoic acid (CAS 1806336-88-8), a compound of interest for applications in medicinal chemistry and materials science. Due to the limited publicly available data for this specific isomer, this document presents confirmed specifications alongside projected properties and methodologies derived from closely related fluorinated nitrobenzoic acids. This approach is intended to provide researchers with a robust framework for handling, characterizing, and utilizing this compound.
Core Chemical Properties and Structure
2,3,5-Trifluoro-4-nitrobenzoic acid is a polysubstituted aromatic compound. The presence of multiple fluorine atoms and a nitro group on the benzoic acid scaffold significantly influences its electronic properties, reactivity, and potential biological activity.
The fundamental properties of 2,3,5-Trifluoro-4-nitrobenzoic acid are summarized below.
| Property | Value | Source |
| CAS Number | 1806336-88-8 | [1] |
| Molecular Formula | C₇H₂F₃NO₄ | [1] |
| Molecular Weight | 221.09 g/mol | [1] |
| MDL Number | MFCD28801815 | [1] |
| SMILES Code | FC1=C(C=C(F)C(N(=O)=O)=C1F)C(O)=O | [1] |
The structural arrangement of the substituents is critical to its chemical behavior. The fluorine atoms act as strong electron-withdrawing groups, increasing the acidity of the carboxylic acid proton. The nitro group further deactivates the aromatic ring towards electrophilic substitution.
Caption: 2D structure of 2,3,5-Trifluoro-4-nitrobenzoic acid.
Projected Physical and Spectroscopic Properties
While specific experimental data for 2,3,5-Trifluoro-4-nitrobenzoic acid is not widely published, we can infer its properties based on the analysis of its isomers and other related fluorinated aromatic compounds.
Physical Properties
The physical properties of a closely related isomer, 2,3,4-Trifluoro-5-nitrobenzoic acid (CAS 197520-71-1), provide a reasonable estimation for the target compound.
| Property | Projected Value | Basis of Projection (Isomer Data) |
| Appearance | Light yellow to yellow powder or crystals | [2] |
| Melting Point | 130-132 °C | |
| Boiling Point | ~349.7 °C at 760 mmHg | [3] |
| Flash Point | ~165.3 °C | [3] |
| Solubility | Soluble in DMSO | [4] |
Spectroscopic Profile
Spectroscopic analysis is essential for the verification and characterization of 2,3,5-Trifluoro-4-nitrobenzoic acid. While a certificate of analysis with specific spectral data is available from suppliers like BLD Pharm, the following represents a predicted spectroscopic profile based on the analysis of similar structures.[1]
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¹H NMR: A single broad singlet is expected for the carboxylic acid proton, typically downfield (>10 ppm). A singlet or a multiplet for the aromatic proton will also be present, with its chemical shift influenced by the surrounding fluorine and nitro groups.
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¹³C NMR: The spectrum will show seven distinct carbon signals. The carbons attached to fluorine will exhibit characteristic C-F coupling. The carbonyl carbon of the carboxylic acid will appear significantly downfield.
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¹⁹F NMR: Three distinct signals are expected, corresponding to the three fluorine atoms on the aromatic ring. The chemical shifts and coupling patterns (F-F coupling) will be indicative of their positions relative to each other and the other substituents.
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) |
| C=O stretch (Carboxylic Acid) | 1710-1680 |
| C-N stretch (Nitro Group) | 1550-1500 and 1360-1290 (asymmetric and symmetric) |
| C-F stretch | 1350-1100 |
Mass spectrometry will confirm the molecular weight of the compound. In an ESI-MS experiment, the deprotonated molecule [M-H]⁻ at m/z 220.09 would be the expected base peak in negative ion mode.
Synthesis and Reactivity
Proposed Synthesis Workflow
A common method for the synthesis of nitroaromatic compounds is through electrophilic nitration. A plausible synthetic route for 2,3,5-Trifluoro-4-nitrobenzoic acid would involve the nitration of 2,3,5-trifluorobenzoic acid.
Caption: Proposed synthesis of 2,3,5-Trifluoro-4-nitrobenzoic acid.
This proposed synthesis is based on the documented nitration of 2,3,4-trifluorobenzoic acid to produce 2,3,4-trifluoro-5-nitrobenzoic acid.[5] The reaction typically involves the use of a mixture of concentrated nitric acid and sulfuric acid.
Expected Reactivity
The electron-withdrawing nature of the fluorine and nitro substituents makes the aromatic ring of 2,3,5-Trifluoro-4-nitrobenzoic acid highly electron-deficient. This deactivation makes it less susceptible to further electrophilic substitution. However, the compound can serve as a versatile intermediate in various organic transformations, particularly in nucleophilic aromatic substitution reactions where a fluorine atom could be displaced by a suitable nucleophile. The carboxylic acid group can also undergo standard transformations such as esterification and amidation.
Potential Applications
While specific applications for 2,3,5-Trifluoro-4-nitrobenzoic acid are not yet widely documented, its structural motifs are found in compounds with applications in pharmaceuticals and materials science.
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Pharmaceutical Development: Fluorinated and nitrated benzoic acid derivatives are key intermediates in the synthesis of bioactive molecules. The fluorine atoms can enhance metabolic stability and binding affinity, while the nitro group can be a precursor to an amino group, which is a common pharmacophore.[6]
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Materials Science: The high degree of fluorination can impart useful properties such as thermal stability and chemical resistance, making it a potential building block for advanced polymers and coatings.[6]
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Agrochemicals: Similar to other fluorinated aromatics, this compound could find use in the development of new pesticides and herbicides.[6]
Safety and Handling
Detailed toxicological data for 2,3,5-Trifluoro-4-nitrobenzoic acid is not available. However, based on the data for a related isomer, 2,3,4-Trifluoro-5-nitrobenzoic acid, the following safety precautions should be observed.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
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Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
2,3,5-Trifluoro-4-nitrobenzoic acid is a specialty chemical with significant potential as a building block in various fields of chemical research and development. While comprehensive data for this specific compound remains limited, this guide provides a foundational understanding of its expected properties, synthesis, and handling based on the analysis of closely related analogues. As research involving this compound progresses, a more detailed and experimentally validated profile will undoubtedly emerge.
References
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Chem-Impex. 2,3,4,5-Tetrafluoro-6-nitrobenzoic acid. [Link]
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Watson International. 2,3,4-Trifluoro-5-Nitro-Benzoic Acid CAS 197520-71-1. [Link]
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Tricon Energy. Safety Data Sheet (SDS). [Link]
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PubChem. Melamine formaldehyde. [Link]
Sources
- 1. 1806336-88-8|2,3,5-Trifluoro-4-nitrobenzoic acid|BLD Pharm [bldpharm.com]
- 2. 2,3,4-Trifluoro-5-nitrobenzoic acid | 197520-71-1 [sigmaaldrich.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 2,3,4-Trifluoro-5-Nitro-Benzoic Acid | TargetMol [targetmol.com]
- 5. 2,3,4-Trifluoro-5-Nitro-Benzoic Acid | 197520-71-1 [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
